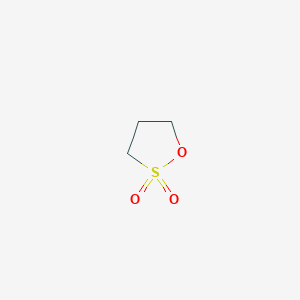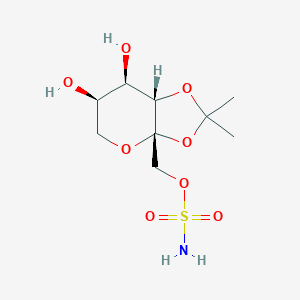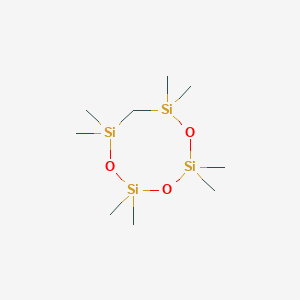
2,2,4,4,6,6,8,8-Octamethyl-1,3,5,2,4,6,8-trioxatetrasilocane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,4,4,6,6,8,8-Octamethyl-1,3,5,2,4,6,8-trioxatetrasilocane, commonly known as OTS, is a cyclic siloxane compound that has gained attention in scientific research due to its unique properties and potential applications.
科学的研究の応用
OTS has been widely used in scientific research due to its ability to form self-assembled monolayers (SAMs) on various surfaces. These SAMs have unique physical and chemical properties that make them useful in a variety of applications, including microelectronics, biosensors, and surface modification.
作用機序
OTS forms a monolayer on a surface through a process called chemisorption. The siloxane groups in OTS react with the surface to form strong covalent bonds, resulting in a stable and uniform monolayer. The resulting SAM has a hydrophobic surface that repels water and other polar molecules, making it useful in applications such as water-repellent coatings.
生化学的および生理学的効果
OTS has not been extensively studied for its biochemical and physiological effects, but it has been shown to be non-toxic and biocompatible. This makes it a potentially useful material for biomedical applications such as drug delivery and tissue engineering.
実験室実験の利点と制限
OTS has several advantages for lab experiments, including its ability to form uniform and stable SAMs, its hydrophobic surface properties, and its biocompatibility. However, its limitations include its high cost and the difficulty of synthesizing and handling the compound.
将来の方向性
Future research on OTS could focus on developing new synthesis methods to reduce costs and improve scalability, as well as exploring new applications for the compound in fields such as biomedicine and environmental science. Additionally, research could investigate the potential of OTS-based SAMs for use in energy storage and conversion devices, such as solar cells and batteries.
Conclusion
OTS is a unique and versatile compound that has potential applications in a variety of scientific fields. Its ability to form self-assembled monolayers on surfaces has led to its use in microelectronics, biosensors, and surface modification. Further research is needed to fully understand the compound's properties and potential applications, but its biocompatibility and stability make it a promising material for future research.
合成法
OTS can be synthesized through the reaction of tetraethylorthosilicate with dimethyl carbonate in the presence of a catalyst such as tetrabutylammonium bromide. The resulting product is purified through distillation and recrystallization to obtain a white crystalline powder.
特性
CAS番号 |
19939-05-0 |
|---|---|
製品名 |
2,2,4,4,6,6,8,8-Octamethyl-1,3,5,2,4,6,8-trioxatetrasilocane |
分子式 |
C9H26O3Si4 |
分子量 |
294.64 g/mol |
IUPAC名 |
2,2,4,4,6,6,8,8-octamethyl-1,3,5,2,4,6,8-trioxatetrasilocane |
InChI |
InChI=1S/C9H26O3Si4/c1-13(2)9-14(3,4)11-16(7,8)12-15(5,6)10-13/h9H2,1-8H3 |
InChIキー |
KMQJDSJLKSBXOF-UHFFFAOYSA-N |
SMILES |
C[Si]1(C[Si](O[Si](O[Si](O1)(C)C)(C)C)(C)C)C |
正規SMILES |
C[Si]1(C[Si](O[Si](O[Si](O1)(C)C)(C)C)(C)C)C |
同義語 |
2,2,4,4,6,6,8,8-Octamethyl-1,3,5-trioxa-2,4,6,8-tetrasilacyclooctane |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



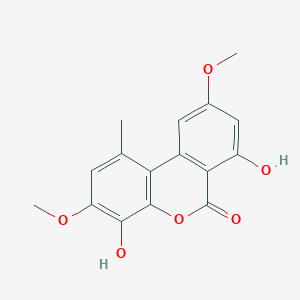






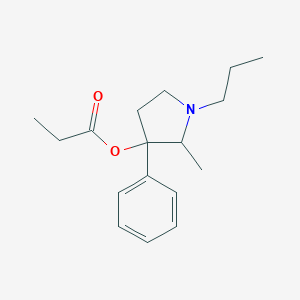
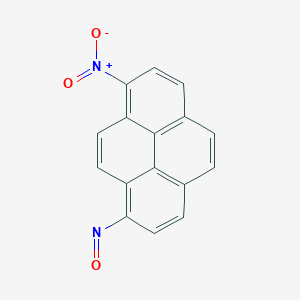
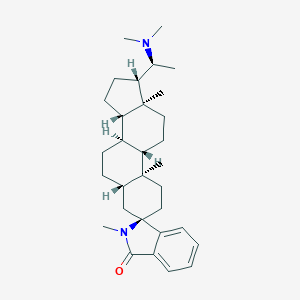
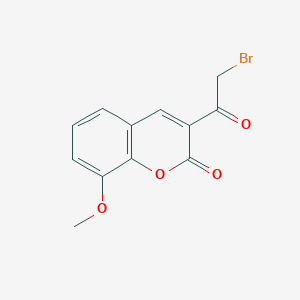
![Methyl (4R)-4-[(8R,9S,10R,12S,13R,14S,17R)-12-hydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B22682.png)
